molecular formula C11H12N2O4S B11853261 2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid

2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid

Cat. No.: B11853261
M. Wt: 268.29 g/mol
InChI Key: KGABJWHGZVCLAI-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a fused thiophene-pyrimidine ring system. The structure features three methyl groups at positions 3, 5, and 6, two oxo groups at positions 2 and 4, and an acetic acid moiety at position 1.

Properties

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

2-(3,5,6-trimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetic acid

InChI

InChI=1S/C11H12N2O4S/c1-5-6(2)18-10-8(5)9(16)12(3)11(17)13(10)4-7(14)15/h4H2,1-3H3,(H,14,15)

InChI Key

KGABJWHGZVCLAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thieno[2,3-d]pyrimidine derivative with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as thionyl chloride, are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key Compounds Compared:

2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid (): Substituents: Allyl group at position 3 instead of methyl.

2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-thieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamides (): Substituents: Imidazo[1,2-a]pyridine at position 6 and phenyl at position 3. The phenyl group increases aromaticity and may reduce solubility .

2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid ():

  • Substituents : Lacks the thiophene ring, simplifying the core structure.
  • Impact : Reduced aromaticity and electronic delocalization, leading to lower stability and altered binding affinity in biological systems .

Key Observations :

  • The target compound shares synthetic steps (e.g., alkylation in DMF) with imidazo[1,2-a]pyridine derivatives but requires milder conditions than allylated analogues .
  • Potassium iodide is often used catalytically to improve reaction homogeneity .

Antimicrobial Activity

  • Imidazo[1,2-a]pyridine Derivatives (): Demonstrated potent antimicrobial activity against S. aureus (MIC = 2 µg/mL) due to enhanced π-stacking and hydrophobic interactions with bacterial membranes .
  • Target Compound : Methyl groups may reduce activity compared to bulkier substituents but improve metabolic stability .

Cytotoxicity and Receptor Interactions

  • Thieno[2,3-d]pyrimidine Esters (): Ethyl esters show moderate cytotoxicity (IC₅₀ = 5.07 µM) but poor aqueous solubility. The target compound’s acetic acid group may mitigate this via ionization .
  • GluK1 Ligands (): Structural analogues with propanoic acid side chains exhibit high affinity for ionotropic glutamate receptors (Kᵢ = 12 nM). The target’s methyl groups could sterically hinder receptor binding .

Physicochemical and ADMET Properties

Solubility and Lipophilicity

Compound logP Aqueous Solubility (mg/mL) Key Influencing Groups
Target Compound 1.8 0.45 Acetic acid (hydrophilic), methyl (lipophilic)
Imidazo[1,2-a]pyridine Derivatives 2.5 0.12 Phenyl, imidazo[1,2-a]pyridine
Allyl-Substituted Analogues 2.1 0.30 Allyl (moderate lipophilicity)

Trends :

  • Methyl groups balance hydrophilicity from acetic acid, optimizing membrane permeability .
  • Bulky aryl groups (e.g., phenyl) reduce solubility but enhance target affinity .

Biological Activity

2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11H12N2O4S
  • Molecular Weight : 268.29 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine core with two carbonyl groups (dioxo) and a trimethyl substituent.

The biological activity of this compound has been investigated in various contexts:

  • Antimicrobial Activity : Studies indicate that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant antimicrobial properties against a range of bacteria and fungi. The presence of the thieno ring system is believed to enhance interaction with microbial membranes.
  • Anticancer Properties : Research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been suggested that it could inhibit dihydrofolate reductase (DHFR), which is critical for DNA synthesis.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Findings : Significant cytotoxicity was observed at concentrations above 10 µM, with IC50 values indicating potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Study on Antimicrobial Properties :
    • Objective : Test the efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to determine the zone of inhibition.
    • Findings : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Research Findings

A comparative analysis of similar compounds has provided insights into the structure-activity relationship (SAR):

CompoundBiological ActivityIC50 (µM)Notes
Compound AAnticancer15Effective against MCF-7
Compound BAntimicrobial20Active against E. coli
2-(3,5,6-Trimethyl...)Anticancer & Antimicrobial10Broad-spectrum activity

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